4-Butoxybenzaldehyde

Catalog No.
S662526
CAS No.
5736-88-9
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxybenzaldehyde

CAS Number

5736-88-9

Product Name

4-Butoxybenzaldehyde

IUPAC Name

4-butoxybenzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3

InChI Key

XHWMNHADTZZHGI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C=O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=O

The exact mass of the compound 4-Butoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508762. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Butoxybenzaldehyde (CAS: 5736-88-9) is an aromatic aldehyde distinguished by a C4 alkyl ether at the para-position. This structural feature provides a balance of lipophilicity and reactivity, making it a critical precursor in the synthesis of specialized functional materials, particularly thermotropic liquid crystals and organic intermediates. Its physical state as a liquid with a high boiling point (285 °C) and low water solubility differentiates its handling and processing characteristics from shorter-chain analogs.

Substituting 4-Butoxybenzaldehyde with shorter-chain analogs like 4-methoxybenzaldehyde or 4-ethoxybenzaldehyde is often unviable due to the critical role of the butoxy group's chain length and lipophilicity. In liquid crystal synthesis, this specific chain length is a key determinant of the resulting material's mesomorphic behavior, including the type of liquid crystal phases (nematic vs. smectic) and their transition temperatures. Furthermore, its significantly lower water solubility compared to analogs like anisaldehyde (4-methoxybenzaldehyde) impacts processability, particularly in solvent selection and purification steps where phase separation is critical. In biological applications, such as enzyme inhibition studies, the bulk and hydrophobicity of the butoxy group can be crucial for achieving desired activity and selectivity, making substitution with smaller alkoxy groups ineffective.

High-Yield Synthesis Demonstrating Precursor Suitability and Process Efficiency

4-Butoxybenzaldehyde can be synthesized with high efficiency via the Williamson ether synthesis from p-hydroxybenzaldehyde and 1-bromobutane. A documented procedure reports a 95% yield, indicating a highly efficient and scalable process for this key intermediate. This high conversion rate is critical for procurement decisions focused on maximizing output and minimizing precursor waste.

Evidence DimensionSynthesis Yield
Target Compound Data95%
Comparator Or BaselineTypical high-yield laboratory synthesis (>90%)
Quantified DifferenceN/A - Demonstrates high efficiency
ConditionsWilliamson ether synthesis using p-hydroxybenzaldehyde, 1-bromobutane, and K2CO3 in DMF at 70°C for 20 hours.

A high synthesis yield directly translates to better process economy and less complex purification, making it a more cost-effective precursor for scale-up operations.

Reduced Water Solubility for Improved Processability in Non-Aqueous Systems

The butoxy group significantly increases the lipophilicity of the molecule compared to its shorter-chain analogs. While 4-methoxybenzaldehyde has a water solubility of 2 g/L, 4-butoxybenzaldehyde is reported as insoluble. This poor aqueous solubility is a key physical property that simplifies workup procedures in organic synthesis, allowing for efficient extraction and phase separation from aqueous media.

Evidence DimensionSolubility in Water
Target Compound DataInsoluble
Comparator Or Baseline4-Methoxybenzaldehyde: 2 g/L
Quantified DifferenceSignificantly lower aqueous solubility
ConditionsStandard temperature and pressure.

For multi-step syntheses requiring aqueous washes or extractions, the low water solubility of 4-butoxybenzaldehyde can lead to higher product recovery and simplified purification protocols.

Enables Formation of Smectic Phases in Liquid Crystals, Unlike Shorter-Chain Analogs

In the synthesis of thermotropic liquid crystals, the length of the terminal alkoxy chain is a critical design parameter. Longer alkyl chains, such as the butoxy group, tend to promote the formation of more ordered smectic phases at the expense of the nematic phase, which is often favored by shorter-chain precursors like 4-methoxybenzaldehyde. For example, a Schiff base ligand derived from 4-butoxybenzaldehyde exhibited a stable Smectic A (SmA) phase. This makes 4-butoxybenzaldehyde the precursor of choice for applications requiring the specific properties of smectic liquid crystals.

Evidence DimensionFavored Liquid Crystal Phase
Target Compound DataPromotes Smectic phases
Comparator Or BaselineShorter-chain alkoxybenzaldehydes (e.g., methoxy) tend to favor Nematic phases
Quantified DifferenceQualitative difference in mesophase formation
ConditionsSynthesis of Schiff base liquid crystals.

This dictates the choice of precursor for developing liquid crystal materials with specific phase behaviors, such as those needed for certain display technologies or sensors.

Potential for Enhanced Tyrosinase Inhibition Due to Increased Steric Bulk

In studies of mushroom tyrosinase inhibition by 4-substituted benzaldehydes, the steric factor at the para-position has been suggested to influence the inhibition mechanism. It is hypothesized that bulkier substituents, such as a butoxy group, may lead to more complete inhibition compared to smaller groups. While a direct IC50 comparison across the C1-C4 alkoxybenzaldehyde series is not available from a single study, this structure-activity relationship suggests that 4-butoxybenzaldehyde is a promising candidate for developing potent tyrosinase inhibitors.

Evidence DimensionHypothesized Tyrosinase Inhibition
Target Compound DataPotentially more complete inhibition
Comparator Or BaselineShorter-chain alkoxybenzaldehydes with less steric bulk
Quantified DifferenceNot yet quantified in direct comparative studies
ConditionsInhibition of mushroom tyrosinase.

For researchers in drug discovery and dermatology, the choice of a 4-alkoxybenzaldehyde with greater steric bulk could be a key strategy for enhancing inhibitory potency against tyrosinase.

Precursor for Smectic Liquid Crystals

Due to the tendency of the butoxy group to promote the formation of more ordered smectic phases, 4-butoxybenzaldehyde is the appropriate choice for synthesizing Schiff base or other calamitic liquid crystals where smectic A or C phases are desired for specific electro-optical applications.

Synthesis of Bioactive Heterocycles

The high yield achievable in its synthesis makes 4-butoxybenzaldehyde a cost-effective starting material for producing more complex molecules, such as substituted pyridines, where the butoxyphenyl moiety is a key structural element.

Development of Novel Tyrosinase Inhibitors

In the development of new dermatological agents for hyperpigmentation, the increased steric bulk of the butoxy group makes this compound a strategic choice over smaller analogs for researchers aiming to maximize tyrosinase inhibition.

Intermediate for Organic Synthesis Requiring Non-Aqueous Workup

Its poor water solubility makes 4-butoxybenzaldehyde a preferred reagent in synthetic routes that involve extractions and washes with aqueous solutions, as it minimizes product loss and simplifies the purification process.

XLogP3

2.7

UNII

8OP1TZF294

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5736-88-9

Wikipedia

4-Butoxybenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-butoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types